molecular formula C11H12BrNO2S B14312637 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide CAS No. 116861-45-1

4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide

Cat. No.: B14312637
CAS No.: 116861-45-1
M. Wt: 302.19 g/mol
InChI Key: QTYQXDWWCHURMG-UHFFFAOYSA-N
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Description

4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a heterocyclic compound that features a thiazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide exerts its effects involves interactions with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a carboxyl group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other thiazolium and imidazolium salts .

Properties

CAS No.

116861-45-1

Molecular Formula

C11H12BrNO2S

Molecular Weight

302.19 g/mol

IUPAC Name

2-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium-4-carboxylic acid;bromide

InChI

InChI=1S/C11H11NO2S.BrH/c1-8-12(9-5-3-2-4-6-9)10(7-15-8)11(13)14;/h2-6,10H,7H2,1H3;1H

InChI Key

QTYQXDWWCHURMG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(CS1)C(=O)O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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